molecular formula C11H15NO5S B7556329 N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B7556329
M. Wt: 273.31 g/mol
InChI Key: JADZUSCQISAXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (HBDS) is a sulfonamide compound that has been widely used in scientific research. HBDS is a potent inhibitor of carbonic anhydrase (CA) enzymes, which play an important role in regulating acid-base balance in the body.

Mechanism of Action

N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide inhibits CA enzymes by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the amount of bicarbonate available to buffer acid in the body, leading to a decrease in pH. This mechanism of action has been studied extensively in vitro and in vivo, and has led to the development of new drugs that target CA enzymes.
Biochemical and Physiological Effects:
N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have a number of biochemical and physiological effects, including a decrease in pH, an increase in carbon dioxide levels, and a decrease in bicarbonate levels. These effects are due to the inhibition of CA enzymes, which play an important role in regulating acid-base balance in the body. In addition to its effects on CA enzymes, N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a number of advantages for use in lab experiments, including its potency as a CA inhibitor, its stability in solution, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its toxicity at high concentrations and its potential for off-target effects. Careful dosing and monitoring of experimental conditions are necessary to ensure the accuracy and reproducibility of results.

Future Directions

There are a number of future directions for research on N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its use in the development of new drugs. One area of interest is the development of new CA inhibitors that are more selective and less toxic than N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Another area of interest is the study of the anti-inflammatory and anti-cancer properties of N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and its potential for use in the treatment of these diseases. Finally, the use of N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in combination with other drugs or therapies is an area of active research, with the potential to improve the efficacy and safety of existing treatments.

Synthesis Methods

The synthesis of N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base. The reaction yields N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a white crystalline solid with a melting point of 214-216°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used in a variety of scientific research applications, including the study of CA enzymes and their role in disease. CA enzymes are involved in the regulation of pH in the body, and their dysfunction has been linked to a number of diseases, including glaucoma, epilepsy, and cancer. N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to be a potent inhibitor of CA enzymes, and its use has led to the development of new treatments for these diseases.

properties

IUPAC Name

N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8(7-13)12-18(14,15)9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6,8,12-13H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADZUSCQISAXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydroxypropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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